Steareth-2
Overview
Description
Steareth-2 is a nonionic surfactant and emulsifier widely used in the formulation of personal care products. It is a white, waxy solid derived from the ethoxylation of stearyl alcohol, resulting in the incorporation of two ethylene oxide units. This compound is known for its ability to stabilize oil-in-water emulsions, making it a valuable ingredient in cosmetics, lotions, creams, and other personal care items .
Preparation Methods
Steareth-2 is synthesized through the ethoxylation of stearyl alcohol. The process involves the reaction of stearyl alcohol with ethylene oxide gas under controlled conditions. The number “2” in this compound indicates the average number of ethylene oxide units added to the stearyl alcohol molecule. This reaction typically occurs in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures and pressures .
Chemical Reactions Analysis
Steareth-2 primarily undergoes reactions typical of nonionic surfactants. These include:
Oxidation: this compound can undergo oxidation reactions, especially when exposed to strong oxidizing agents. This can lead to the formation of various oxidation products.
Reduction: Reduction reactions are less common for this compound, but it can be reduced under specific conditions.
Substitution: This compound can participate in substitution reactions, particularly in the presence of strong acids or bases, leading to the formation of different derivatives
Scientific Research Applications
Steareth-2 has several scientific research applications, including:
Cosmetic Formulations: It is extensively used in the formulation of creams, lotions, and other personal care products due to its emulsifying properties
Pharmaceuticals: this compound is used in drug delivery systems to enhance the solubility and stability of active pharmaceutical ingredients.
Industrial Applications: It is employed in various industrial processes, including the production of detergents and cleaning agents.
Biological Research: This compound is used in biological research to study the effects of surfactants on cell membranes and other biological systems.
Mechanism of Action
Steareth-2 functions by reducing the surface tension between oil and water phases, allowing for the formation of stable emulsions. It achieves this by aligning itself at the oil-water interface, with its hydrophobic stearyl group interacting with the oil phase and its hydrophilic ethoxylate chain interacting with the water phase. This alignment reduces the interfacial tension and stabilizes the emulsion .
Comparison with Similar Compounds
Steareth-2 is part of a family of compounds known as polyethylene glycol ethers of stearic acid. Similar compounds include:
Steareth-10: Contains ten ethylene oxide units and is used for similar applications but provides different emulsifying properties.
Steareth-21: Contains twenty-one ethylene oxide units and offers enhanced emulsifying performance compared to this compound
This compound is unique in its balance of hydrophilic and hydrophobic properties, making it particularly effective in stabilizing emulsions with moderate oil content .
Properties
IUPAC Name |
2-(2-octadecoxyethoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24-21-22-25-20-18-23/h23H,2-22H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCOCZBHMDEIAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90936344 | |
Record name | 2-[2-(Octadecyloxy)ethoxy]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90936344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16057-43-5 | |
Record name | 2-[2-(Octadecyloxy)ethoxy]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16057-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Steareth-2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016057435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[2-(Octadecyloxy)ethoxy]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90936344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | STEARETH-2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V56DFE46J5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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